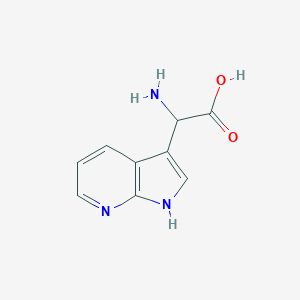

D,L-7-Aza-3-indolylglycine

Description

Contextualizing Aza-Indoles and Indolylglycine Derivatives in Medicinal Chemistry

The study of D,L-7-Aza-3-indolylglycine is best understood within the broader context of its parent structures: aza-indoles and indolylglycine derivatives. Both of these molecular frameworks have independently established their importance in the development of therapeutic agents.

Historical Perspective on Indole (B1671886) Scaffold in Drug Discovery

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. mdpi.comnumberanalytics.comnih.gov Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) highlights its fundamental role in biological systems. mdpi.combohrium.com Historically, natural products containing the indole moiety, such as the antihypertensive agent reserpine (B192253) and the anticancer vinca (B1221190) alkaloids, have been pivotal in drug discovery. mdpi.com This has spurred extensive research into synthetic indole derivatives, leading to the development of drugs like the anti-inflammatory indomethacin. mdpi.comnumberanalytics.com The versatility of the indole ring allows for functionalization at multiple positions, making it a highly adaptable scaffold for creating diverse libraries of compounds with a wide range of biological activities. mdpi.comnumberanalytics.combenthamdirect.com

Significance of Aza-Analogs in Modifying Biological Activity

Aza-indoles, also known as pyrrolopyridines, are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom. pharmablock.comnih.gov This substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. pharmablock.comnih.govacs.org The introduction of a nitrogen atom can lead to enhanced binding affinity to biological targets, potentially increasing potency and efficacy. pharmablock.compharmablock.com This strategic modification is a key tool for medicinal chemists to optimize lead compounds, improve their pharmacological profiles, and generate novel intellectual property. pharmablock.com The four possible isomers (4-aza, 5-aza, 6-aza, and 7-aza) each confer distinct properties, with 7-azaindole (B17877) derivatives being particularly prominent in drug discovery. nih.gov The modification of a compound by creating an aza-analog can influence its ability to cross biological barriers, such as the blood-brain barrier, and can alter its metabolic stability. researchgate.net

Defining this compound as a Research Compound

This compound is a specific molecule that combines the features of a 7-azaindole core with a glycine (B1666218) substituent at the 3-position. nih.govscbt.compharmaffiliates.com This structure positions it as a compound with potential for diverse biological interactions, meriting its investigation in academic and pharmaceutical research.

Relationship to Tryptophan and other Unnatural Amino Acids

This compound is classified as an unnatural amino acid, a category of amino acids not genetically coded for in protein synthesis. nih.govresearchgate.net Unnatural amino acids are crucial in modern medicinal chemistry for their ability to confer unique properties to peptides and other small molecules. nih.govscispace.comacs.org They can enhance metabolic stability, improve bioavailability, and create novel side-chain interactions with biological targets. researchgate.netenamine.net

Specifically, this compound can be viewed as an analog of the essential amino acid tryptophan, which contains an indole ring. medchemexpress.commedchemexpress.com Tryptophan itself is a precursor to several important metabolites, including serotonin and kynurenine (B1673888). ijbs.com The substitution of the indole with a 7-azaindole moiety in this compound introduces the potential for altered biological activity while maintaining a structural resemblance to tryptophan. medchemexpress.commedchemexpress.com This relationship makes it an interesting candidate for probing biological systems that interact with tryptophan and its derivatives.

Role as a Privileged Scaffold in Drug Design

The 7-azaindole core of this compound is considered a "privileged scaffold" in drug design. pharmablock.comscielo.brnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. scielo.br The 7-azaindole structure is particularly effective as a hinge-binding motif in protein kinases, a major class of drug targets, due to its ability to form two crucial hydrogen bonds. jst.go.jpnih.gov

The success of the 7-azaindole scaffold is exemplified by the FDA-approved cancer drug vemurafenib. scielo.brjst.go.jpnih.gov The inherent versatility of this scaffold, combined with the diverse functional groups that can be attached to it, makes it a valuable starting point for the development of new therapeutic agents for a wide range of diseases, including cancer, inflammatory conditions, and viral infections. acs.orgjst.go.jpnih.gov The incorporation of the glycine side chain in this compound further extends the potential for this privileged scaffold to interact with biological systems in novel ways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-7(9(13)14)6-4-12-8-5(6)2-1-3-11-8/h1-4,7H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOJSANZQPPJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2C(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421053 | |

| Record name | Amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052209-51-4 | |

| Record name | α-Amino-1H-pyrrolo[2,3-b]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052209-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Indolylglycine and Aza-Indolylglycine Scaffolds

The synthesis of indolylglycine and aza-indolylglycine frameworks, critical components in medicinal chemistry, often utilizes established and efficient synthetic strategies. The 7-aza-indole scaffold, also known as pyrrolo[2,3-b]pyridine, is a key structural motif present in various biologically active compounds. nih.gov The introduction of a glycine (B1666218) moiety at the C3 position of this scaffold creates the aza-indolylglycine structure, a subject of significant synthetic interest.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comfrontiersin.org This approach is valued for its atom economy, reduction of reaction steps, and the ability to rapidly generate molecular complexity, making it a powerful tool in the synthesis of diverse molecular libraries. mdpi.comfrontiersin.org

Aza-Friedel-Crafts Reactions

The aza-Friedel-Crafts reaction is a fundamental carbon-carbon bond-forming reaction involving the addition of an electron-rich aromatic compound, such as an indole (B1671886) or aza-indole, to an imine electrophile. ibmmpeptide.comrsc.org This reaction is a powerful method for synthesizing polysubstituted amines and is particularly relevant for the construction of α-amino acid derivatives like indolylglycines. ibmmpeptide.comrsc.org The reaction can be catalyzed by acids or proceed under catalyst-free conditions, offering a direct route to aminoalkyl-functionalized aromatic systems. rsc.orgbeilstein-journals.org

A notable advancement in the synthesis of 3-indolylglycines is the use of a three-component aza-Friedel-Crafts reaction involving indoles, aldehydes, and anilines. scielo.brscielo.brresearchgate.net Performing this reaction in an aqueous medium, often with the aid of a surfactant like sodium dodecyl sulfate (B86663) (SDS), presents a green and efficient methodology. scielo.brscielo.brresearchgate.net This approach is characterized by its operational simplicity, scalability, and the avoidance of metal catalysts. scielo.brscielo.br The reaction accommodates a wide range of functional groups on all three components, leading to the desired indolylglycine derivatives in moderate to excellent yields. scielo.brresearchgate.net

The reaction typically proceeds by adding the aniline (B41778) and aldehyde to a solution of SDS in water, followed by the addition of the indole. scielo.br The mixture is stirred, often at a moderate temperature such as 50 °C, until the reaction is complete. scielo.br

Table 1: Examples of 3-Indolylglycine Derivatives Synthesized via Aza-Friedel-Crafts Reaction in Water/SDS Reaction conditions: indole (1.0 mmol), aldehyde (1.2 mmol), aniline (1.2 mmol), SDS (0.2 mmol), H₂O (2.0 mL). researchgate.net

| Indole | Aldehyde | Aniline | Product | Yield (%) |

| Indole | Ethyl glyoxalate | p-Anisidine | Ethyl 2-((4-methoxyphenyl)amino)-2-(1H-indol-3-yl)acetate | 90 |

| 2-Methylindole | Ethyl glyoxalate | p-Anisidine | Ethyl 2-((4-methoxyphenyl)amino)-2-(2-methyl-1H-indol-3-yl)acetate | 97 |

| 5-Bromoindole | Ethyl glyoxalate | p-Anisidine | Ethyl 2-(5-bromo-1H-indol-3-yl)-2-((4-methoxyphenyl)amino)acetate | 97 |

| 5-Iodoindole | Ethyl glyoxalate | p-Anisidine | Ethyl 2-(5-iodo-1H-indol-3-yl)-2-((4-methoxyphenyl)amino)acetate | 95 |

| Indole | Ethyl glyoxalate | 4-Bromoaniline | Ethyl 2-((4-bromophenyl)amino)-2-(1H-indol-3-yl)acetate | 88 |

To further enhance the environmental friendliness and efficiency of the synthesis, catalyst-free and solvent-free approaches for the aza-Friedel-Crafts reaction have been developed. researchgate.net Three-component reactions of indoles, amines, and ethyl glyoxalate can proceed without any catalyst or solvent to afford (3-indolyl)glycine derivatives in good to high yields (61-93%). researchgate.net These reactions are often promoted by simply heating the neat mixture of reactants. d-nb.info This methodology represents an ideal chemical transformation by minimizing waste and simplifying the purification process. d-nb.info The aza-Michael addition, a related reaction, can also be performed under solvent- and catalyst-free conditions, demonstrating 100% atom economy. d-nb.info Similarly, the conjugate addition of indolizines to certain adducts can occur within a minute at room temperature without a catalyst. nih.gov

The development of stereoselective aza-Friedel-Crafts reactions is crucial for accessing chiral amines and their derivatives, which are prevalent in biologically active compounds. ibmmpeptide.comrsc.org Asymmetric catalysis allows for the formation of aza-stereocenters with high enantioselectivity. beilstein-journals.org Organocatalysts, such as chiral phosphoric acids, can activate the imine component through noncovalent interactions like hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. beilstein-journals.org

Another powerful strategy involves the use of chiral metal complexes. For instance, a dinuclear zinc complex has been effectively used to catalyze the asymmetric Friedel–Crafts alkylation between indoles and an ethyl iminoacetate, yielding a series of 3-indolylglycine derivatives with enantiomeric excesses up to >99%. acs.org This method is atom-economical and has been successfully performed on a gram scale without loss of enantioselectivity. acs.org

Table 2: Enantioselective Synthesis of 3-Indolylglycine Derivatives Catalyst: Trost's dinuclear zinc complex. acs.org

| Indole | Product ee (%) |

| Indole | 97 |

| 2-Methylindole | 99 |

| 5-Methoxyindole | 99 |

| 5-Bromoindole | >99 |

| 7-Methylindole | 96 |

Furthermore, iridium-catalyzed asymmetric synthesis has been employed to create chiral five-membered aza-spiroindolenines, showcasing the potential for complex stereoselective transformations of indole derivatives. rsc.org

Catalyst-Free and Solvent-Free Approaches

Glyoxalate Imine-based Protocols

Protocols utilizing pre-formed or in situ-generated glyoxalate imines are a cornerstone for the synthesis of α-(3-indolyl)glycine derivatives. The Mannich-type Friedel-Crafts reaction between indoles and ethyl glyoxalate imines can proceed spontaneously without an acid catalyst, affording the desired products in moderate to high yields. researchgate.netthieme-connect.de This reaction's efficiency is notable, providing a direct route to the indolylglycine core. thieme-connect.de

When a chiral amine, such as (R)-α-methylbenzylamine, is used to form the imine, the reaction can proceed with good diastereoselectivity (up to 96:4), offering a pathway to chiral α-(3-indolyl)glycinates. researchgate.net The addition of lithiated deazapurine derivatives to carbohydrate-derived cyclic imines has also been shown as a convergent method for synthesizing biologically active aza-C-nucleosides. nih.gov

Transition Metal-Catalyzed Approaches

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic compounds like 7-azaindoles. These methods offer efficient and selective ways to form crucial carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the 7-azaindole (B17877) core. These reactions facilitate the formation of C-N and C-O bonds, which are essential for creating a diverse range of 7-azaindole derivatives. beilstein-journals.org

Simple and efficient methods have been developed for the palladium-catalyzed cross-coupling of halo-7-azaindoles with primary and secondary amines. nih.govmit.edu These reactions can be performed under mild conditions and are compatible with a wide array of functional groups. nih.gov Notably, the use of specific palladium precatalysts allows for the selective reaction of the heteroaryl halide even in the presence of an unprotected N-H group on the azaindole ring. nih.govmit.edu

For instance, the coupling of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters, and phenols has been successfully achieved using palladium catalysts. beilstein-journals.org The choice of ligand and base is critical for the success of these transformations. The combination of Xantphos as a ligand and cesium carbonate as a base in dioxane is effective for C-N bond formation, while potassium carbonate is preferred for C-O bond formation. beilstein-journals.org

A study on the Suzuki-Miyaura cross-coupling reaction for the synthesis of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors highlighted the chemoselectivity of different palladium catalysts. ntnu.no Among the tested catalysts, Pd(PPh₃)₄ was found to be the most effective for achieving selective mono-cross-coupling at the C-2 position of the 7-azaindole ring. ntnu.no

Table 1: Palladium-Catalyzed Cross-Coupling of N-Benzyl-4-bromo-7-azaindole with Benzamide beilstein-journals.org

| Entry | Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 4 | 85 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 3 | 88 |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 5 | 65 |

| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 5 | 72 |

| 5 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Dioxane | 12 | No Reaction |

| 6 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 4 | 82 |

| 7 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 3 | 86 |

Copper-Catalyzed Macrocyclization

Copper-catalyzed reactions are also pivotal in the synthesis of complex molecules containing the 7-azaindole moiety. One notable application is in macrocyclization reactions. For example, a copper-catalyzed A³-macrocyclization (alkyne-aldehyde-amine coupling) has been employed to synthesize cyclic aza-GHRP-6 analogues. This reaction creates a cross-link between the side chains of aza-propargylglycine (azaPra) and Nε-(alkyl)Lysine residues using formaldehyde (B43269) as a linchpin. nih.gov

While the direct application to D,L-7-Aza-3-indolylglycine is not explicitly detailed, the principle of copper-catalyzed coupling is well-established for N-arylation of various nitrogen-containing heterocycles, including 7-azaindole. acs.orgresearchgate.net These reactions often utilize a copper(I) source and require careful selection of ligands, bases, and solvents to achieve high yields. acs.org

Iron-Catalyzed Alkylation

Iron catalysis presents a more cost-effective and environmentally friendly alternative to precious metal catalysis. rsc.org Iron-catalyzed N-arylation of 7-azaindole with aryl iodides has been developed using water as the solvent, affording N-arylated products in good yields. figshare.comresearchgate.net Furthermore, iron(III) acetylacetonate (B107027) (Fe(acac)₃) in conjunction with a bidentate phosphine (B1218219) ligand (dppen) has been used for the alkylation of heterocycles. thieme-connect.com

A notable application is the iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation to produce 7-azaindoles. This method is valued for its short reaction times and operational simplicity. rsc.org

C-H Bond Activation Methodologies

Direct C-H bond activation is an increasingly important strategy in organic synthesis as it allows for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org The 7-azaindole ring itself can act as an intrinsic directing group for the ortho-C-H functionalization of N-aryl substituents. sioc-journal.cn

Both rhodium and palladium catalysis have been utilized for C-H activation to access the 7-azaindole core. mdpi.com For instance, rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes provides a route to 7-azaindoles. mdpi.comnih.govrsc.org The addition of a silver salt as an oxidant can facilitate this process. nih.govrsc.org

Ruthenium-catalyzed C(sp²)-H alkenylation/annulation of N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamides with internal alkynes has been developed, using an N-amino-7-azaindole as a bidentate-directing group. acs.org Cobalt catalysts have also been employed for the C-H amidation of N-vinylic 7-azaindoles using dioxazolones as the nitrogen source. acs.org

Synthesis of this compound and its Analogs

The synthesis of indolylglycine derivatives can be achieved through multicomponent reactions, such as the aza-Friedel-Crafts reaction between indoles, aldehydes, and anilines. scielo.brresearchgate.net This approach offers a green and efficient route to these compounds.

Specific Reaction Pathways Leading to the 7-Aza-Indole Moiety

The construction of the 7-aza-indole core is a critical step in the synthesis of this compound. Several strategies have been developed to achieve this.

One common method involves the Sonogashira coupling of a substituted aminopyridine with a terminal alkyne, followed by a cyclization step. nih.gov For example, 2-amino-3-iodopyridine (B10696) can be coupled with an alkyne using a palladium catalyst, and the resulting intermediate can then be cyclized to form the 7-azaindole ring. organic-chemistry.org This cyclization can be catalyzed by acid nih.gov or base. organic-chemistry.org

Another approach is the palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate (B1210297) to form 2-methyl-7-azaindoles. nih.gov An intramolecular Heck reaction is another powerful method for the synthesis of the azaindole ring system. nih.gov

A two-step, protecting-group-free synthesis starts from chloroamino-N-heterocycles. This method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization to yield the 7-azaindole. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation/annulative coupling of aminopyridines with alkynes represents a modern and efficient method for constructing the 7-azaindole skeleton. mdpi.com The reaction is believed to proceed through a mechanism involving coordination of the silver additive to the pyridyl nitrogen, which facilitates the C-H bond cleavage. nih.gov

Derivatization Strategies for Structural Modification

Structural modification of the this compound scaffold is crucial for modulating its biological activity and physicochemical properties. Key strategies involve chemical transformations at the pyrrole (B145914) nitrogen, the C3-position of the azaindole core, and the generation of asymmetrically substituted analogs.

The nitrogen atom of the pyrrole ring in the 7-azaindole nucleus is a common site for derivatization. N-alkylation introduces substituents that can alter the compound's steric and electronic profile, potentially influencing its interaction with biological targets. This reaction typically proceeds by deprotonation of the pyrrole N-H with a base, followed by quenching with an alkyl halide. rsc.org

Research on related 7-azaindole scaffolds has demonstrated that the pyrrole nitrogen can be effectively alkylated using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of various alkyl halides. nih.gov This methodology allows for the introduction of a range of alkyl and benzyl (B1604629) groups. rsc.orgnih.gov The choice of solvent and base is critical; for instance, using dimethyl sulphoxide (DMSO) is also an effective medium for this transformation. rsc.org While Friedel-Crafts reactions on the pyrrole ring are possible, N-alkylation is often favored, especially when the C3 position is already substituted. libretexts.orgnih.gov

Table 1: Examples of N-Alkylation on the 7-Azaindole Scaffold Based on analogous reactions reported in the literature.

| Alkylating Agent | Base/Solvent | Product Substituent | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | NaH / THF | -CH₃ | 79-91 | nih.gov |

| Ethyl bromide | NaH / THF | -CH₂CH₃ | 79-91 | nih.gov |

| Benzyl bromide | KOH / DMSO | -CH₂Ph | High | rsc.org |

| Allyl bromide | NaH / THF | -CH₂CH=CH₂ | 79-91 | nih.gov |

The 3-position of the 7-azaindole core is the point of attachment for the glycine moiety. The synthesis of the parent compound itself is a key example of substitution at this position. The aza-Friedel-Crafts reaction is a prominent method for creating the C3-C bond, reacting the 7-azaindole with a glyoxylate (B1226380) derivative in the presence of an amine. scielo.brresearchgate.net This multicomponent approach is valued for its efficiency and compatibility with aqueous conditions. scielo.br

Further derivatization can involve modifying this attached glycine group or exploring the introduction of entirely different substituents at the C3-position, as demonstrated in related indole and azaindole chemistry. For instance, Sonogashira coupling reactions have been used to install various alkynyl groups at the C3-position of the 7-azaindole scaffold, creating a diverse library of analogs. nih.govfrontiersin.org This highlights that while the glycine moiety is defining, the 3-position is a viable site for introducing a wide range of functional groups to probe structure-activity relationships. jst.go.jp

The creation of unsymmetrical analogs of this compound is a key strategy in medicinal chemistry to explore a wider chemical space. researchgate.net Unsymmetrical analogs can be generated by introducing different substituents across the azaindole ring system or by creating new stereocenters. This can be achieved by combining derivatization strategies, such as performing N-alkylation on a 7-azaindole core that already bears substituents on the pyridine (B92270) ring. nih.gov

The synthesis of azapeptide libraries, where this compound might be incorporated, is a powerful method for generating unsymmetrical molecules. nih.gov For example, aza-peptides containing aza-indolylglycine residues have been synthesized, mimicking tryptophan in peptide sequences like GHRP-6. researchgate.net The incorporation of this non-canonical amino acid alongside other natural or unnatural amino acids inherently produces unsymmetrical structures. Furthermore, the development of enantioselective synthetic methods, such as chiral phosphoric acid-catalyzed Friedel-Crafts reactions, allows for the controlled synthesis of specific stereoisomers, which are by definition unsymmetrical in a chiral environment. kisti.re.krsioc.ac.cn

Substitution at the 3-Position

Solid-Phase and Solution-Phase Synthetic Considerations

The synthesis of this compound and its incorporation into larger molecules, particularly peptides, can be approached through both solid-phase and solution-phase methods. Each strategy presents a distinct set of advantages and challenges. researchgate.net

Solution-phase synthesis offers flexibility and is often used for the initial preparation of the core molecule or for reactions that are difficult to adapt to a solid support. ekb.eg For example, multicomponent reactions like the aza-Friedel-Crafts synthesis of 3-indolylglycines are typically performed in solution. scielo.brresearchgate.net Solution-phase synthesis allows for straightforward purification by standard techniques like chromatography and crystallization at each step, and it is highly scalable. rsc.org

Solid-phase peptide synthesis (SPPS) is the method of choice for building peptides and peptidomimetics. d-nb.info Its main advantage is the simplification of the purification process, where excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. d-nb.info However, incorporating aza-amino acids like this compound into SPPS requires modified protocols compared to standard amino acids. mdpi.comkirj.ee Recently, fully automated SPPS platforms have been developed that utilize pre-activated, bench-stable building blocks (e.g., Fmoc-protected benzotriazole (B28993) esters), which significantly streamlines the synthesis of azapeptides and improves efficiency. biorxiv.orgbiorxiv.org

Table 2: Comparison of Synthetic Phase Methodologies

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Purification | Requires chromatography/crystallization after each step. | Simplified; filtration and washing of the solid support. |

| Scalability | Generally easier to scale up to large quantities. | Typically used for smaller scale (mg to g) synthesis. |

| Reaction Monitoring | Straightforward using techniques like TLC and NMR. | More challenging; requires indirect methods or cleavage from resin. |

| Reagent Use | Stoichiometric amounts of reagents are often used. | Can use large excess of reagents to drive reactions to completion. |

| Automation | Less amenable to full automation. | Highly suitable for automation, enabling library synthesis. biorxiv.org |

| Applicability | Versatile for a wide range of organic reactions. rsc.org | Primarily optimized for iterative synthesis (e.g., peptides, oligonucleotides). d-nb.info |

Synthetic Challenges and Future Directions in this compound Synthesis

Despite advancements, the synthesis and derivatization of this compound present several challenges. A key difficulty in many 7-azaindole syntheses is controlling regioselectivity and preventing side reactions, such as the homocoupling of alkynes during Sonogashira reactions at the 3-position. nih.gov While the synthesis of 7-azaindole derivatives can be challenging, new one-pot methods are being developed to improve efficiency. rsc.org A significant concern during peptide synthesis is the stability of the indole ring under certain reaction conditions. Although some aza-tryptophan analogs have shown lability to the acidic conditions of resin cleavage, studies have indicated that aza-indolylglycine can be stable to standard trifluoroacetic acid (TFA) cleavage protocols. nih.govresearchgate.net

Future research will likely focus on several key areas. The development of more robust, efficient, and stereoselective synthetic routes remains a high priority to facilitate easier access to this compound and its enantiopure forms. kisti.re.kr The continued advancement of automated solid-phase synthesis platforms for azapeptides will be crucial for accelerating the discovery of new bioactive molecules. biorxiv.orgbiorxiv.org These platforms enable the rapid generation of diverse azapeptide libraries for high-throughput screening. researchgate.netnih.gov Exploring novel chemical transformations to further functionalize the 7-azaindole core will open up new avenues for creating structurally unique analogs with potentially enhanced therapeutic properties.

Pharmacological and Biological Activities

Enzyme Inhibition Studies

The inhibitory effects of D,L-7-Aza-3-indolylglycine and its derivatives are a subject of considerable scientific interest. These compounds have demonstrated the ability to modulate the activity of several key enzymes, suggesting potential applications in various therapeutic areas.

Mechanism of Enzyme Inhibition

The way in which a molecule inhibits an enzyme can be broadly categorized as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, while irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. libretexts.org The specific mechanism of inhibition, whether competitive, non-competitive, uncompetitive, or allosteric, dictates how the inhibitor interacts with the enzyme and its substrate. bgc.ac.innih.gov

In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. bgc.ac.in Non-competitive inhibitors bind to a site other than the active site, known as an allosteric site, and can bind to either the free enzyme or the enzyme-substrate complex. libretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. libretexts.org Allosteric inhibition involves binding to a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. nih.gov The determination of these mechanisms often involves kinetic studies that analyze the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations. nih.gov

Specific Enzyme Targets and Their Relevance

Research has identified several specific enzymes that are targeted by aza-indole derivatives, including this compound. These enzymes play crucial roles in various cellular processes, and their inhibition can have significant physiological effects.

Topoisomerases are essential enzymes that manage the topological state of DNA. Topoisomerase I, in particular, is crucial for processes like DNA replication and transcription. Some indolylglyoxylamide derivatives have been shown to inhibit topoisomerase II, suggesting that the broader class of indole-based compounds may have interactions with this family of enzymes. unipi.it Inhibition of topoisomerase I is a key mechanism for certain anticancer drugs.

Cysteine proteases are a family of enzymes that play vital roles in both normal physiological processes and in diseases. nih.gov They are characterized by a cysteine residue in their active site that is crucial for their catalytic activity. stanford.edu Inhibition of specific cysteine proteases, such as cathepsins, is a target for therapies against various conditions, including cancer and parasitic infections. mdpi.commdpi.com Some aza-peptide analogues have been developed as inhibitors of papain-family cysteine proteases, demonstrating the potential for aza-compounds to target these enzymes. stanford.edu The mechanism of inhibition often involves the formation of a covalent bond with the active site cysteine residue. stanford.edu

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This pathway is critical for producing NADPH, which is essential for protecting cells from oxidative stress and for the synthesis of nucleotides. mdpi.comnih.gov In cancer cells, G6PD activity is often upregulated to support rapid proliferation and to counteract increased oxidative stress. mdpi.comfrontiersin.org Therefore, inhibiting G6PD is a promising strategy in cancer therapy to induce oxidative stress and limit tumor growth. mdpi.comnih.gov The inhibition of G6PD can sensitize cancer cells to other treatments, such as chemotherapy. nih.gov

Cysteine Protease Inhibition

Structure-Activity Relationships (SAR) in Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. oncodesign-services.com These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. oncodesign-services.comresearchgate.net For aza-indole derivatives, SAR studies have provided insights into the structural features that are crucial for their inhibitory effects.

For instance, in a series of 7-azaindole-based inhibitors, substitutions at the 3-position of the azaindole scaffold were found to be critical for potent and selective inhibition of Rho kinase (ROCK). nih.gov Similarly, for other enzyme targets, the nature and position of substituents on the indole (B1671886) ring system can significantly influence inhibitory activity. researchgate.net In the context of indolylglyoxylamides, the glyoxylamide moiety itself has been identified as crucial for interaction with DNA and inhibition of topoisomerases. unipi.it The position of the nitrogen atom within the aza-indole core can also dramatically affect the inhibitory potency of the compound. unipi.it

Interactive Data Table: Enzyme Inhibition Data for Indole Derivatives

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| Indolylglyoxylamides | Topoisomerase II | Not specified | unipi.it |

| Aza-peptide analogues | Papain-family cysteine proteases | Not specified | stanford.edu |

| 7-Azaindole (B17877) derivatives | Rho kinase (ROCK) | Potent inhibition | nih.gov |

| Bis(indol-3-yl)methanes | α-glucosidase | IC50: 7.54 - 9.57 μM | nih.gov |

| Thiazole derivatives | α-glucosidase | IC50: 10.21 μM | researchgate.net |

Receptor Binding and Modulation

The ability of a compound to bind to and modulate the activity of specific receptors is a cornerstone of its pharmacological profile. This section details the interactions of this compound and its analogs with several key receptors.

5-HT3 Receptor Antagonism

The 5-HT3 receptor, a subtype of the serotonin (B10506) receptor, is a key player in the mechanisms of nausea and vomiting. wikipedia.orgamegroups.org Antagonists of this receptor are widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. wikipedia.org

The development of 5-HT3 receptor antagonists has led to the creation of potent and selective drugs. nih.gov These antagonists, often referred to as "setrons," work by blocking serotonin at the 5-HT3 receptors located on the terminals of the vagus nerve and in specific brain regions. wikipedia.org The chemical structures of first-generation 5-HT3 antagonists are categorized into carbazole, indazole, and indole derivatives. amegroups.org A network meta-analysis of randomized controlled trials concluded that 5-HT3 receptor antagonists are more effective than control drugs for treating non-constipated irritable bowel syndrome (NC-IBS). annalsgastro.gr

G protein-coupled receptor (GPR84) Interaction

GPR84 is an orphan G protein-coupled receptor that has been implicated in inflammatory and metabolic diseases. sci-hub.se Agonism of GPR84 may have anti-atherosclerotic benefits by upregulating cholesterol transporters and increasing cholesterol efflux. sci-hub.se

While direct interaction data for this compound with GPR84 is not available, research on related compounds provides some insight. For example, 3,3'-Diindolylmethane (DIM) and its derivatives have been identified as positive allosteric modulators of GPR84. sci-hub.seresearchgate.net

Antiviral Activity

The search for new antiviral agents is a continuous effort in medicinal chemistry. Indole-based compounds have shown promise in this area.

Activity against Specific Viruses (e.g., HIV-1, RSV, SARS-CoV-2)

The 7-azaindole scaffold, a core component of this compound, has been identified as a promising chemotype for the development of broad-spectrum antiviral agents. Research into a series of pyrrolo[2,3-b]pyridines (another name for 7-azaindoles) has demonstrated antiviral activity against RNA viruses such as Respiratory Syncytial Virus (RSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

A screening campaign focusing on these derivatives generated lead compounds that showed antiviral efficacy in the low single-digit micromolar range against various viruses without exhibiting cytotoxicity. nih.gov While direct studies on this compound's activity against Human Immunodeficiency Virus (HIV-1) are not prominently detailed in the provided context, the general antiviral potential of related compounds is noteworthy. For instance, other heterocyclic compounds like glycyrrhizinic acid derivatives have shown inhibitory activity against both HIV-1 pseudoviruses and SARS-CoV-2, suggesting that targeting viral entry is a viable strategy for broad-spectrum antivirals. mdpi.com The surface glycoproteins of HIV and coronaviruses are of the same type, indicating they may be susceptible to similar inhibition mechanisms. mdpi.com

Research has also highlighted that inhibitors of the Adaptor-Associated Kinase 1 (AAK1) are being explored as potential therapeutics to block the entry of viruses like SARS-CoV-2 into host cells. calixar.com This kinase is crucial for clathrin-mediated endocytosis, a pathway used by several viruses to infect cells. calixar.comuniprot.org The connection between 7-azaindole derivatives and AAK1 inhibition underscores a potential mechanism for their antiviral effects. nih.gov

Anticancer and Cytotoxic Effects

Interference with Cancer Cell Growth Models

The 7-azaindole framework is a component of various compounds evaluated for their anticancer properties. For example, novel 7-aza-coumarine-3-carboxamides have been synthesized and tested for their in vitro anticancer activity. nih.gov

Studies on these compounds demonstrated significant cytotoxic effects against certain cancer cell lines. Specifically, some sulfonylamide derivatives and bis(7-azacoumarin-3-carboxamides) were the most cytotoxic against the HuTu 80 (duodenal adenocarcinoma) cell line. The cytotoxicity of these compounds was found to be comparable to the reference drug Doxorubicin. nih.gov A key finding was their selectivity; while highly active against the cancer cell line, their cytotoxicity towards the normal Chang liver cell line was significantly lower, indicating a favorable selectivity index. nih.gov

The induction of apoptosis is a primary mechanism for their anticancer activity. Flow cytometry studies confirmed that these compounds induce both early and late apoptosis in HuTu 80 cells. nih.gov Similarly, other indole derivatives have been shown to induce apoptosis in prostate cancer cell lines by significantly increasing levels of caspases and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. rjsocmed.com

Table 1: Cytotoxicity of select 7-Aza-Coumarine-3-Carboxamides

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |

|---|---|---|---|

| 7h | HuTu 80 | 5.5 ± 0.4 | 9.0 |

| 7o | HuTu 80 | 3.8 ± 0.3 | 11.0 |

| 7r | HuTu 80 | 2.9 ± 0.2 | 14.0 |

| 7s | HuTu 80 | 13.8 ± 1.1 | 3.8 |

| Doxorubicin | HuTu 80 | 3.0 ± 0.2 | 1.0 |

¹Selectivity Index (SI) = IC₅₀ (Normal Chang liver cells) / IC₅₀ (HuTu 80 cancer cells). Data sourced from nih.gov.

Role in p53-MDM2 Interaction Inhibition

A promising strategy in cancer therapy is the disruption of the interaction between the p53 tumor suppressor protein and its primary negative regulator, Murine Double Minute 2 (MDM2). mdpi.comnih.gov In many cancers with non-mutated (wild-type) p53, MDM2 is overexpressed, leading to p53 inactivation. mdpi.com Inhibiting the p53-MDM2 interaction can reactivate p53, allowing it to control cancer progression by inducing cell cycle arrest or apoptosis. mdpi.comnih.govoncotarget.com

Small-molecule inhibitors are designed to bind to MDM2, preventing it from interacting with p53. oncotarget.com This leads to the stabilization and activation of p53. oncotarget.com While the direct role of this compound in this specific interaction is not detailed, the broader class of indole-containing compounds, such as spirooxindoles, has been investigated for this purpose. mdpi.com Studies show that such compounds can disrupt the p53-MDM2 protein-protein interaction, increase p53 protein levels, and exhibit antitumor efficacy in xenograft mouse models with minimal toxicity to normal cells. mdpi.com Abrogating the p53-MDM2 interaction is a key area of research in oncology, as it may steer cancer cells toward apoptosis rather than a temporary cell cycle arrest. biorxiv.org

Targeting of Protein Kinases (e.g., AAK1, EGFR)

The biological activities of 7-azaindole derivatives are also linked to the inhibition of specific protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and viral infections.

AAK1 (Adaptor-Associated Kinase 1): AAK1 is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis. uniprot.org This process is hijacked by various viruses, including RSV and SARS-CoV-2, to enter host cells. nih.govcalixar.com The 7-azaindole core has been identified in compounds designed as AAK1 inhibitors, suggesting that the antiviral activity of this class of molecules may stem from blocking this kinase, thereby preventing viral entry. nih.gov

EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase that, when overactive, can drive the growth of many cancers. rjsocmed.com The combination of inhibiting both EGFR and the c-SRC kinase is being explored as a therapeutic strategy for aggressive tumors. rjsocmed.com Novel indole derivatives have been designed and synthesized as dual EGFR/SRC kinase inhibitors. While none were more potent than the reference drug osimertinib (B560133) against EGFR, one compound showed high efficacy against SRC kinase and strong cytotoxicity against lung and prostate cancer cells, demonstrating the potential of the indole scaffold in developing kinase inhibitors for cancer therapy. rjsocmed.com

Other Biological Activities

Phytotoxic Effects (Herbicide Potential)

Derivatives of 3-indolylglycine have been synthesized and evaluated as potential "natural-like" herbicides. scielo.brscielo.brresearchgate.net These compounds are analogues of 3-indolylacetic acid, a natural plant growth regulator. scielo.br

In studies evaluating their biological activity, these compounds were found to interfere with the germination and radicle (root) growth of Lactuca sativa (lettuce). scielo.brscielo.brresearchgate.net The phytotoxic effects manifest as stunted growth and anomalous development of rootlets. scielo.brscielo.br Several synthesized 3-indolylglycine derivatives demonstrated significant inhibition of root growth at various concentrations, with some compounds inhibiting growth by approximately 30-33% at higher concentrations, while others were effective at all tested concentrations. scielo.br This suggests that the 3-indolylglycine structure, from which this compound is derived, has promising potential for the development of new herbicides. scielo.br

Table 2: Phytotoxic Effects of 3-Indolylglycine Derivatives on Lactuca sativa

| Compound | Effect on Radicle Growth |

|---|---|

| 4a | Inhibited radicle growth at all tested concentrations. |

| 4b | Growth inhibition of approx. 30% at the highest concentrations. |

| 4h | Growth inhibition of approx. 30% at the highest concentrations. |

| 4j | Inhibited radicle growth at all tested concentrations. |

| 4k | Inhibited radicle growth at all tested concentrations; caused anomalous rootlet growth. scielo.brscielo.br |

| 4n | Growth inhibition of 33.5% at higher concentrations. |

Data sourced from scielo.br.

Potential in Functional Protein Design

The introduction of unnatural amino acids into proteins is a powerful strategy in protein engineering to create novel functionalities. researchgate.net this compound, by virtue of its structural similarity to tryptophan, holds considerable potential in the design of functional proteins. Its utility is primarily demonstrated through the extensive research on its close analog, 7-azatryptophan (B1233867) (7AW), which serves as a valuable spectroscopic probe and a tool for modifying protein properties.

The key advantage of incorporating 7-azatryptophan into a protein structure lies in its distinct spectral properties compared to natural tryptophan. nih.gov The presence of the nitrogen atom in the indole ring results in a significant red-shift in both the absorption and fluorescence emission spectra. nih.govacs.org This spectral separation allows for the selective excitation and detection of the azatryptophan residue, even in the presence of multiple natural tryptophan residues within the same protein. nih.gov This feature is particularly advantageous for studying protein structure, dynamics, and interactions. acs.orgiastate.edu

Detailed Research Findings:

Fluorescent Probe: 7-Azatryptophan has been successfully used as an intrinsic fluorescent probe to investigate protein folding and ligand binding. nih.gov Its fluorescence emission is sensitive to the polarity of its microenvironment, providing information about the local structure and conformational changes within a protein. nih.gov For instance, the fluorescence of 7AW is strongly quenched in aqueous environments but enhanced in more hydrophobic, nonpolar environments, such as the core of a folded protein. nih.govpnas.org

FRET Donor/Acceptor: The shifted spectral properties of 7-azatryptophan make it an excellent partner in Förster Resonance Energy Transfer (FRET) studies. It can act as an efficient energy acceptor from natural tryptophan or tyrosine residues, enabling the measurement of intramolecular distances and the monitoring of dynamic processes like protein folding and conformational changes. nih.gov In a study on the hirudin-thrombin interaction, 7-azatryptophan was shown to be a better energy acceptor than tryptophan for studying protein renaturation. nih.gov

Protein Stability and Function: The substitution of tryptophan with 7-azatryptophan can influence the stability and function of a protein. While the structural perturbation is generally minimal due to the isosteric nature of the substitution, the difference in hydrophobicity and electronic properties can have measurable effects. nih.gov For example, replacing a critical tryptophan with 7-azatryptophan in the hirudin peptide resulted in a 10-fold reduction in its affinity for thrombin, likely due to the lower hydrophobicity of the 7-azatryptophan side chain. nih.gov This highlights the potential to fine-tune protein-protein interactions.

Interactive Data Table: Spectral Properties of Tryptophan vs. 7-Azatryptophan

| Property | Tryptophan | 7-Azatryptophan | Reference |

| Absorption Maximum (λabs) | ~280 nm | ~290 nm (red-shifted by ~10 nm) | nih.gov |

| Emission Maximum (λem) | ~355 nm | ~401 nm (red-shifted by ~46 nm) | nih.gov |

| Fluorescence Quantum Yield (in water) | ~0.13 | ~0.01 (strongly quenched) | nih.gov |

| Fluorescence Quantum Yield (in acetonitrile) | Not specified | ~0.25 (enhanced) | nih.gov |

| Fluorescence Decay | Complex, multi-exponential | Simpler, often mono-exponential in water | acs.orgiastate.edu |

Neuroprotective or Neuromodulatory Properties

While direct studies on the neuroprotective or neuromodulatory effects of this compound are not available, the known biological activities of related indole compounds and tryptophan metabolites provide a basis for postulating its potential in this area. The indole nucleus is a privileged scaffold in medicinal chemistry, present in many neuroactive compounds. nih.govpcbiochemres.com

Inferred Potential based on Tryptophan Analogs:

Kynurenine (B1673888) Pathway Modulation: Tryptophan metabolism via the kynurenine pathway produces several neuroactive compounds. nih.govencyclopedia.pub One key metabolite, kynurenic acid (KYNA), is a known neuroprotectant that acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, protecting against excitotoxicity. nih.govmdpi.com Conversely, another metabolite, quinolinic acid, is neurotoxic. nih.gov It is plausible that this compound could influence the enzymes of this pathway, thereby altering the balance of neuroprotective and neurotoxic metabolites. Synthetic KYNA analogs have demonstrated neuroprotective properties. encyclopedia.pub

Antioxidant Activity: Oxidative stress is a major contributor to neurodegenerative diseases. nih.gov Several indole-containing compounds exhibit potent antioxidant properties. nih.gov For instance, indole-3-propionic acid, a metabolite of tryptophan produced by gut microbiota, is a powerful antioxidant that can protect neurons from oxidative damage. wikipedia.org Indole-3-carbinol (B1674136) and its derivatives have also been shown to exert neuroprotective effects through antioxidant mechanisms. nih.gov Given its indole structure, this compound may possess similar free-radical scavenging capabilities.

Anti-inflammatory Effects: Neuroinflammation is a critical component in the pathology of many neurological disorders. nih.gov Certain indole derivatives can modulate inflammatory pathways. For example, indole-3-carbinol and its metabolite diindolylmethane can prevent clinical symptoms in an animal model of multiple sclerosis by attenuating neuroinflammation. nih.gov

Modulation of Neurotransmitter Systems: The indole-containing neurotransmitter serotonin, which is synthesized from tryptophan, plays a crucial role in mood, sleep, and appetite. nih.govwikipedia.org Some indole derivatives can interact with serotonin receptors and modulate serotonergic neurotransmission. researchgate.net While the direct interaction of this compound with these systems is unknown, its structural similarity to tryptophan suggests a potential for such interactions.

Interactive Data Table: Neuroprotective Mechanisms of Related Indole Compounds

| Compound/Metabolite | Proposed Neuroprotective Mechanism | Reference |

| Kynurenic Acid | NMDA receptor antagonism, anti-excitotoxic | nih.govmdpi.com |

| Indole-3-Propionic Acid | Potent antioxidant, hydroxyl radical scavenger | wikipedia.org |

| Indole-3-Carbinol/Diindolylmethane | Antioxidant, anti-inflammatory, activation of neuroprotective signaling pathways (e.g., Nrf2-ARE) | nih.gov |

| Serotonin | Inhibition of amyloid-β aggregation, modulation of neuroprotective gene expression | researchgate.net |

Mechanistic Investigations

Binding Mode Analysis

The analysis of how D,L-7-Aza-3-indolylglycine binds to biological targets is fundamental to its application in medicinal chemistry. Computational and structural biology techniques provide insights into the specific interactions that govern its binding affinity and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.comoatext.commdpi.com For this compound, computational studies are instrumental in predicting its binding mode within the active sites of proteins where it acts as a tryptophan mimic. While specific docking studies focused solely on this compound are not extensively detailed in the literature, broader studies on 7-azaindole (B17877) derivatives provide a clear framework for its likely interactions.

Computational analyses of various 7-azaindole scaffolds show that the heterocyclic core is a versatile pharmacophore capable of forming multiple key interactions. mdpi.comnih.gov Docking studies on 7-azaindole-based kinase inhibitors, for instance, have revealed that the azaindole nitrogen can act as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group can act as a hydrogen bond donor. mdpi.com These interactions often involve the protein's backbone, as seen in the case of certain kinase inhibitors where the 7-azaindole core forms H-bonds with residues like Glutamic acid and Leucine. mdpi.com The indole (B1671886) ring itself can participate in favorable π-stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket. nih.gov

Table 1: Summary of Predicted Interactions for 7-Azaindole Scaffolds from Computational Studies

| Interaction Type | Potential Interacting Partner Residues | Role of Azaindole Moiety |

|---|---|---|

| Hydrogen Bonding | Backbone amides/carbonyls (e.g., Glu, Leu) | N7-atom as acceptor; Pyrrole N-H as donor mdpi.com |

| π-π Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | Indole ring system nih.gov |

| Cationic-π Interactions | Positively charged residues (e.g., Lys, Arg) | Electron-rich indole face nih.gov |

| Hydrophobic Interactions | Aliphatic residues (e.g., Ile, Leu, Val) | Indole ring system mdpi.com |

X-ray crystallography provides high-resolution, three-dimensional structural data of molecules and their complexes by analyzing the diffraction pattern of X-rays passing through a crystal. nih.govwikipedia.organton-paar.comlibretexts.org This technique is the gold standard for validating computational models and definitively mapping atomic interactions.

While a specific crystal structure of a this compound-target complex is not prominently available, crystallographic studies of peptides containing other aza-amino acids have confirmed their profound impact on conformation. acs.orgnih.govresearchgate.net These studies have unequivocally demonstrated that aza-substitution enforces specific turn structures within a peptide chain. researchgate.net For example, X-ray data for pseudotripeptides containing two sequential aza-amino acids revealed the formation of stable, hydrogen-bonded β-turn structures. nih.gov The structural insights from these related compounds underscore the utility of X-ray crystallography in verifying the conformational constraints imposed by aza-amino acid incorporation, a principle that extends to this compound.

Table 2: Examples of Aza-Peptide Structures Investigated by X-ray Crystallography

| Aza-Peptide Type | Observed Structural Feature | Reference |

|---|---|---|

| Peptides with single aza-residues | Induction of turn conformations | acs.org |

| Pseudotripeptides with two consecutive aza-amino acids | Stable hydrogen-bonded β-turn structures | nih.gov |

| N-amino-imidazolin-2-one peptide mimics (from aza-propargylglycinamides) | Turn geometry confirmed | researchgate.net |

The identification of key interacting amino acid residues and structural motifs within a target protein is essential for understanding the basis of molecular recognition. nih.govmdpi.com For ligands containing the 7-azaindole core, such as this compound, interactions are typically driven by a combination of hydrogen bonding and hydrophobic contacts.

Based on studies of related 7-azaindole inhibitors, the key interactions often involve:

Hydrogen bonding with the protein backbone: The unique placement of the nitrogen atom at the 7-position allows the azaindole ring to act as a "hinge-binding" motif in many kinases, forming crucial hydrogen bonds that anchor the inhibitor in the ATP-binding site. mdpi.com

Interactions with charged residues: The electron-rich nature of the indole ring can facilitate favorable cationic-π interactions with lysine (B10760008) residues, which can be a critical factor in the binding affinity of peptides containing tryptophan or its analogs. nih.gov

Hydrophobic and van der Waals contacts: The bicyclic ring system provides a surface for interactions with hydrophobic pockets in the target protein, often involving residues such as Isoleucine, Leucine, and Phenylalanine. mdpi.comnih.gov

These established interaction patterns for the 7-azaindole scaffold provide a strong basis for predicting that this compound will engage in similar contacts when incorporated into a peptide designed to bind a specific target.

X-ray Crystallography of Compound-Target Complexes

Conformational Analysis and Peptidomimetic Design

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.orgchemrxiv.orgmdpi.com In peptidomimetic design, this compound is a valuable tool precisely because its incorporation predictably alters peptide conformation.

The replacement of an amino acid's α-carbon with a nitrogen atom (aza-substitution) introduces significant conformational constraints into a peptide backbone. nih.govmdpi.com This modification leads to several structural changes:

Increased Rigidity: The Cα-C(O) bond in a standard peptide is replaced by a more rigid Nα-C(O) urea (B33335) structure. acs.org This reduces the rotational freedom of the peptide chain.

Restricted Dihedral Angles: The presence of lone pair electrons on the two adjacent nitrogen atoms (the substituted α-nitrogen and the amide nitrogen of the next residue) results in electronic repulsion. mdpi.comacs.org This repulsion restricts motion around the dihedral angle φ, further limiting the conformational flexibility of the peptide. acs.org

Loss of Chirality: When the side chain is attached to the α-nitrogen, the original chiral center at the α-carbon is lost, which can simplify synthesis and analysis, although it also removes a point of stereochemical diversity.

These effects combine to reduce the conformational entropy of the peptide, pre-organizing it into a more defined shape which can be beneficial for binding to a receptor with minimal energetic penalty. mdpi.com

A primary and well-documented consequence of aza-amino acid incorporation is the strong propensity to induce turn geometries, particularly β-turns. acs.orgacs.org A β-turn is a secondary structure motif where the polypeptide chain reverses its direction. This is a key feature in many biologically active peptides.

Computational, spectroscopic, and crystallographic studies have consistently shown that aza-peptides favor turn conformations. acs.orgnih.gov The aza-residue is typically located at the i+1 or i+2 position of a four-residue β-turn. acs.org The specific geometry of the induced turn (e.g., type I, II, or VI) can be influenced by the structure of the aza-residue and the surrounding peptide sequence. nih.govacs.org

Circular dichroism (CD) spectroscopy studies on peptides containing aza-arylglycine residues, including those with indolyl moieties, have confirmed their tendency to adopt β-turn structures in solution. researchgate.netresearchgate.net This makes this compound an effective building block for designing peptidomimetics with stable, predictable turn structures, which is a critical strategy for enhancing biological activity, selectivity, and metabolic stability. acs.orgmdpi.com

Table 3: Factors Influencing Aza-Peptide Conformation

| Structural Factor | Conformational Effect | Consequence for Peptidomimetics |

|---|---|---|

| Cα replaced by Nitrogen | Loss of rotatable Cα-C(O) bond, creation of rigid urea bond acs.org | Reduced flexibility, pre-organization for binding |

| Adjacent N-atoms | Lone-pair repulsion restricts dihedral angle φ acs.orgacs.org | Strong preference for specific turn geometries |

| Aza-residue position | Can occupy i+1 or i+2 position in a turn acs.org | Allows for rational design of β-turns |

| Side chain nature | Influences local steric environment | Fine-tuning of turn type and stability |

Influence of Aza-Substitution on Peptide Conformation

Pharmacophore Modeling

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological activity. nih.gov For derivatives of 7-azaindole, including this compound, the pharmacophore is largely defined by the unique characteristics of the core 7-azaindole scaffold. This scaffold is a bioisostere of the natural indole ring found in tryptophan, meaning it has a similar size and shape and can often elicit similar biological responses. sci-hub.sensf.gov

The key feature of the 7-azaindole pharmacophore is the presence of a pyridine (B92270) ring fused to a pyrrole ring. This arrangement provides a rigid system containing both a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine nitrogen at position 7). sci-hub.seresearchgate.net This dual functionality allows for specific and strong interactions with biological targets, such as enzyme active sites. researchgate.net In the context of this compound, the pharmacophore would consist of this 7-azaindole core coupled with the essential features of the α-amino acid side chain, which includes a carboxyl group and an amino group, both of which are critical for interactions with amino acid binding sites in enzymes.

The biological activity of this compound and related compounds is dictated by several essential structural features.

The 7-Azaindole Core: The substitution of the carbon at position 7 of the indole ring with a nitrogen atom is a critical modification. This change introduces a hydrogen bond acceptor and alters the electronic properties of the ring system, which can enhance binding affinity and modify pharmacological properties like solubility and bioavailability compared to standard indole derivatives. nsf.gov The 7-azaindole framework is present in several FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry. researchgate.net

The Glycine (B1666218) Moiety: The α-aminoglycine side chain attached at the 3-position of the ring is crucial for its activity as an amino acid analogue. This side chain mimics that of tryptophan, allowing it to be recognized by enzymes that process aromatic amino acids, such as tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis. nih.govfrontiersin.org The carboxylic acid and amino groups are key interaction points, forming salt bridges and hydrogen bonds within the enzyme's active site.

Stereochemistry: The "D,L" designation indicates that the compound is a racemic mixture of both D and L enantiomers. The stereochemistry at the α-carbon of the glycine moiety is a critical determinant of biological activity, as enzymes are chiral and often selectively bind to one enantiomer over the other.

In essence, the essential requirements are the unique hydrogen bonding and electronic features of the 7-azaindole ring combined with the amino acid side chain that allows it to act as a mimic of tryptophan.

Kinetic Studies of Biological Interactions

Kinetic studies are performed to understand the mechanism by which a compound interacts with its biological target, typically an enzyme. For this compound, being an analogue of tryptophan, a primary target for such studies would be tryptophan hydroxylase (TPH). nih.gov Kinetic analyses of similar novel TPH inhibitors have shown them to be competitive with respect to the tryptophan substrate, indicating they bind to the same active site. nih.gov These studies often reveal that the inhibitor is uncompetitive with respect to the pterin (B48896) cofactor, suggesting an ordered binding mechanism where the cofactor must bind before the inhibitor can. nih.gov

Inhibition kinetics quantify the potency of an inhibitor. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org The inhibition constant (Ki) is a more absolute measure of binding affinity, independent of substrate concentration. edx.orgncifcrf.gov

While specific IC50 and Ki values for this compound are not prominently available in published literature, data from related tryptophan hydroxylase inhibitors illustrate the typical potencies observed for this class of compounds. For example, kinetic analyses of other TPH1 inhibitors have determined their IC50 values.

Table 1: Inhibition Data for Selected Tryptophan Hydroxylase (TPH) Inhibitors (Illustrative Examples)

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type vs. Tryptophan |

|---|---|---|---|

| pCPA | TPH1 | 4490 | Competitive |

| pCPA | TPH2 | 1550 | Competitive |

| LP533401 | TPH1 | 0.103 | Competitive |

| LP533401 | TPH2 | 0.032 | Competitive |

| NVS-TPH146 | TPH1 | 0.271 | Not specified |

| NVS-TPH146 | TPH2 | >10 | Not specified |

This table presents data for related TPH inhibitors to provide context, as specific values for this compound were not found in the searched sources. Data sourced from Frontiers in Pharmacology. frontiersin.org

The conversion of IC50 to Ki depends on the mechanism of inhibition and the concentration of the substrate used in the assay relative to its Michaelis-Menten constant (Km). youtube.com For a competitive inhibitor, the relationship is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration. ncifcrf.govyoutube.com

Enzyme pre-incubation assays are conducted to determine if an inhibitor exhibits time-dependent inhibition. In this type of assay, the enzyme is incubated with the inhibitor for various periods before the addition of the substrate to start the reaction. 5z.com

If the potency of the inhibitor (e.g., its IC50 value) increases with longer pre-incubation times, it suggests time-dependent inhibition. This behavior can be characteristic of several mechanisms, including:

Slow-binding inhibition: The inhibitor binds slowly to the enzyme, and the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously.

Irreversible inhibition: The inhibitor forms a covalent bond with the enzyme, permanently inactivating it.

Mechanism-based inactivation: The enzyme processes the inhibitor, which is then converted into a reactive species that inactivates the enzyme.

For an inhibitor like this compound, pre-incubation assays with tryptophan hydroxylase would clarify whether it acts as a simple, reversible inhibitor or if it displays a more complex, time-dependent mechanism of action.

Preclinical Research and Therapeutic Implications

In Vitro Assays and Cellular Models

Based on the available scientific literature, specific studies detailing comprehensive in vitro assays of D,L-7-Aza-3-indolylglycine in mammalian cellular models for therapeutic purposes are not extensively documented. Research has focused more on its properties as a tryptophan analogue in non-mammalian systems or as a building block for larger molecules.

Cell Line-Based Screening for Cytotoxicity and Efficacy

There is no specific data available from cell line-based screening of this compound for cytotoxicity or therapeutic efficacy against human cancer or other disease-related cell lines. While the broader 7-aza-indole scaffold has been explored for antiviral and other activities, the specific glycine (B1666218) derivative has not been a direct subject of such screening in the reviewed literature. unipi.itnih.gov

In Vivo Efficacy Studies in Animal Models

Disease Models and Therapeutic Outcomes

No studies were identified that evaluated the in vivo efficacy of this compound as a standalone agent in animal models of disease. Research on related azapeptides has shown therapeutic potential in various models, but this reflects the activity of the larger peptide construct rather than the constituent amino acid. nih.gov

Route of Administration and Dose-Response Relationships

Consistent with the lack of in vivo efficacy studies, there is no information available regarding the route of administration or dose-response relationships for this compound in animal models.

Drug Discovery and Development Potential

The primary potential of this compound in a therapeutic context lies in its application as a specialized building block in drug design and as a biophysical probe.

The compound is an unnatural amino acid and an isostere of tryptophan. nih.gov Its unique properties make it a valuable component for the synthesis of azapeptides, which are peptide analogues where the alpha-carbon of an amino acid is replaced by a nitrogen atom. nih.govkirj.ee Azapeptides are of significant interest in drug development because the resulting aza-peptide bond is more resistant to enzymatic hydrolysis by proteases, which can enhance the metabolic stability and half-life of peptide-based drugs. kirj.ee

A key advantage of aza-indolylglycine is its chemical stability under conditions used in solid-phase peptide synthesis. nih.govresearchgate.net It has been shown to be stable to trifluoroacetic acid (TFA), a reagent commonly used to cleave synthetic peptides from the resin support. nih.govresearchgate.net This contrasts with aza-tryptophan (azaTrp) residues, which are often labile under these acidic conditions and can decompose. nih.govmdpi.com This stability makes aza-indolylglycine a more reliable building block for incorporating a tryptophan-like structure into azapeptides. nih.gov

Furthermore, the L-enantiomer, L-7-azatryptophan, possesses unique fluorescent properties that differ from natural tryptophan, with a notable red shift in its absorption and emission spectra. nih.gov This characteristic allows it to be used as a sensitive spectroscopic probe to study protein folding, structure, and protein-protein interactions, which are critical aspects of the drug discovery process. nih.govresearchgate.net

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Synonym | DL-7-Azatryptophan | |

| CAS Number | 1052209-51-4 | |

| Molecular Formula | C₉H₉N₃O₂ | |

| Molecular Weight | 191.19 g/mol |

| Appearance | White to off-white powder | |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| DL-7-Azatryptophan |

| Tryptophan |

| L-7-azatryptophan |

Lead Optimization and Hit-to-Lead Strategies

The journey from a preliminary "hit"—a compound showing desired biological activity—to a "lead" compound suitable for further development is a cornerstone of drug discovery. upmbiomedicals.com This process, known as hit-to-lead (H2L) and lead optimization, aims to refine a molecule's structure to enhance its potency, selectivity, pharmacokinetic properties, and safety profile. upmbiomedicals.comuniversiteitleiden.nl The ultimate goal is to identify a candidate drug with the best possible balance of these properties to maximize its chances of success in clinical trials. upmbiomedicals.com

The 7-azaindole (B17877) core, a key feature of this compound, is recognized for its therapeutic potential and is a common starting point for drug discovery programs. researchgate.net The nitrogen atom in the indole (B1671886) ring's 7-position plays a crucial role in the molecule's ability to form hydrogen bonds, which can influence its binding to biological targets. researchgate.netcresset-group.com The position of this nitrogen atom is critical; for instance, in certain antiviral compounds, the 7-aza isomer maintained potent activity, while isomers with nitrogen at other positions (5-aza or 6-aza) were significantly less active. unipi.it

A common strategy in lead optimization involves iterative cycles of designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR). upmbiomedicals.comnih.gov For azaindole-based compounds, computational tools can accelerate this process. For example, positional analogue scanning combined with free energy perturbation (FEP) calculations can rapidly explore the SAR landscape around a hit compound, suggesting modifications to improve activity. cresset-group.com This approach was successfully used to guide the lead optimization of a class of azaindole inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target for anti-cancer and antiviral therapies. cresset-group.com

Optimization strategies for natural product leads, which can be structurally complex, often focus on enhancing efficacy, improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and ensuring the molecule can be synthesized efficiently. nih.gov For a molecule like this compound, this would involve modifying its functional groups to improve its drug-like properties while retaining or enhancing its interaction with the intended biological target.

Development of this compound Derivatives

The synthesis and diversification of the this compound scaffold are central to exploring its therapeutic potential. A variety of synthetic methods have been developed for creating libraries of indolylglycine and azaindole derivatives. scielo.brorganic-chemistry.org

One effective method for producing 3-indolylglycine derivatives is the aza-Friedel-Crafts reaction. scielo.brresearchgate.net This multicomponent reaction combines indoles, aldehydes, and anilines in a water/surfactant system, offering a green and scalable approach to generate a diverse range of compounds. scielo.brresearchgate.net Other methods include C-H bond activation and functionalization protocols that allow for the creation of various indolylglycine derivatives. scielo.brresearchgate.net While many of these studies focus on the standard indole core, the principles are applicable to the 7-azaindole variant.

Specific synthetic routes for 7-azaindoles have also been established. These include methods starting from chloroamino-N-heterocycles or 2-amino-3-iodopyridine (B10696), which allow for the construction of the core azaindole ring system. organic-chemistry.org More advanced techniques, such as catalyst-free methylenation under microwave irradiation followed by oxidation, have been used to create complex bis-7-aza-indolyl methanone (B1245722) derivatives. nih.gov Such synthetic advancements are critical for generating the derivatives needed for preclinical testing.

As an example of derivative development, a study on 3-indolylglycines (without the 7-aza modification) evaluated a series of compounds for their phytotoxic activity, demonstrating their potential as herbicides. scielo.brresearchgate.net The biological activity of these derivatives was found to interfere with the germination and root growth of Lactuca sativa (lettuce). scielo.brresearchgate.net This research showcases how a library of derivatives can be systematically synthesized and tested to identify compounds with a specific biological effect.

Below is an interactive table detailing the phytotoxic effects of several synthesized 3-indolylglycine derivatives on Lactuca sativa germination.

| Compound | Inhibition of Germination (%) at 150 ppm |

| 4a | 80 |

| 4b | 85 |

| 4c | 80 |

| 4e | 90 |

| 4g | 90 |

| 4h | 85 |

| 4j | 95 |

| 4k | 100 |

| 4n | 90 |

| Data sourced from a study on the phytotoxic evaluation of 3-indolylglycine derivatives. scielo.br |

Translational Aspects and Future Clinical Prospects

Translational research acts as the bridge between basic science discoveries and new clinical applications, aiming to take promising compounds from the laboratory to the patient's bedside. dana-farber.orgtranslationalresearchcentre.com This process involves refining and testing compounds in laboratory and animal models to gather data on safety and efficacy before they can be studied in human clinical trials. dana-farber.org